

2-Chloro-5-(difluoromethoxy)pyrimidine as a fluorinated building block

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Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethoxy)pyrimidine

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An In-depth Technical Guide to **2-Chloro-5-(difluoromethoxy)pyrimidine**: A Versatile Fluorinated Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif, providing a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability. This technical guide provides an in-depth analysis of **2-Chloro-5-(difluoromethoxy)pyrimidine**, a key heterocyclic building block that leverages the advantageous properties of the -OCF₂H group. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, with a focus on enabling the design of next-generation therapeutics.

Introduction: The Strategic Value of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group serves as a nuanced bioisosteric replacement for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Its distinct electronic properties

profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

- **Metabolic Stability:** The presence of strong carbon-fluorine bonds confers high resistance to oxidative metabolism compared to a methoxy group, which is susceptible to O-demethylation.^{[1][2]} This enhanced stability can lead to a longer drug half-life and reduced clearance.^[1]
- **Lipophilicity Modulation:** The $-\text{OCF}_2\text{H}$ group significantly increases lipophilicity over a hydroxyl group and offers a moderate, "tunable" lipophilicity compared to the more extreme effects of a trifluoromethoxy ($-\text{OCF}_3$) group.^{[3][4]} This is critical for optimizing membrane permeability and oral absorption.
- **Hydrogen Bond Donor Capability:** A key feature of the $-\text{OCF}_2\text{H}$ group is the ability of its polarized C-H bond to act as a hydrogen bond donor.^{[1][4]} This is a characteristic not present in methoxy or trifluoromethoxy analogues and allows for novel interactions with biological targets.^[1]
- **pKa Modulation:** The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, influencing the ionization state of a drug at physiological pH.^{[1][3]}

The pyrimidine scaffold is a privileged core structure in numerous FDA-approved drugs, particularly in oncology and immunology, making **2-Chloro-5-(difluoromethoxy)pyrimidine** a building block of significant interest.^{[5][6]}

Physicochemical and Spectroscopic Profile

Core Properties

Property	Value	Source
Molecular Formula	C ₅ H ₃ ClF ₂ N ₂ O	[7]
Molecular Weight	180.54 g/mol	[7]
IUPAC Name	2-chloro-5-(difluoromethoxy)pyrimidine	[7]
CAS Number	1192813-64-1	[7]
Physical Form	Liquid	[8]
SMILES	<chem>C1=C(C=NC(=N1)Cl)OC(F)F</chem>	[7]

Comparative Physicochemical Data

The strategic advantage of the difluoromethoxy group is best understood in comparison to its analogues.

Substituent (on an aryl ring)	Hansch π Parameter (Lipophilicity)	Hydrogen Bond Acidity (A)	Key Feature
-OH	-0.67	~0.33	H-bond donor/acceptor, metabolically labile
-OCH ₃	-0.02	~0.00	H-bond acceptor, prone to O-demethylation
-OCF ₂ H	+0.49	~0.10	H-bond donor/acceptor, metabolically stable
-OCF ₃	+1.04	~0.00	Highly lipophilic, H-bond acceptor

Data compiled from multiple sources to illustrate relative properties.[1][4]

Spectroscopic Characterization

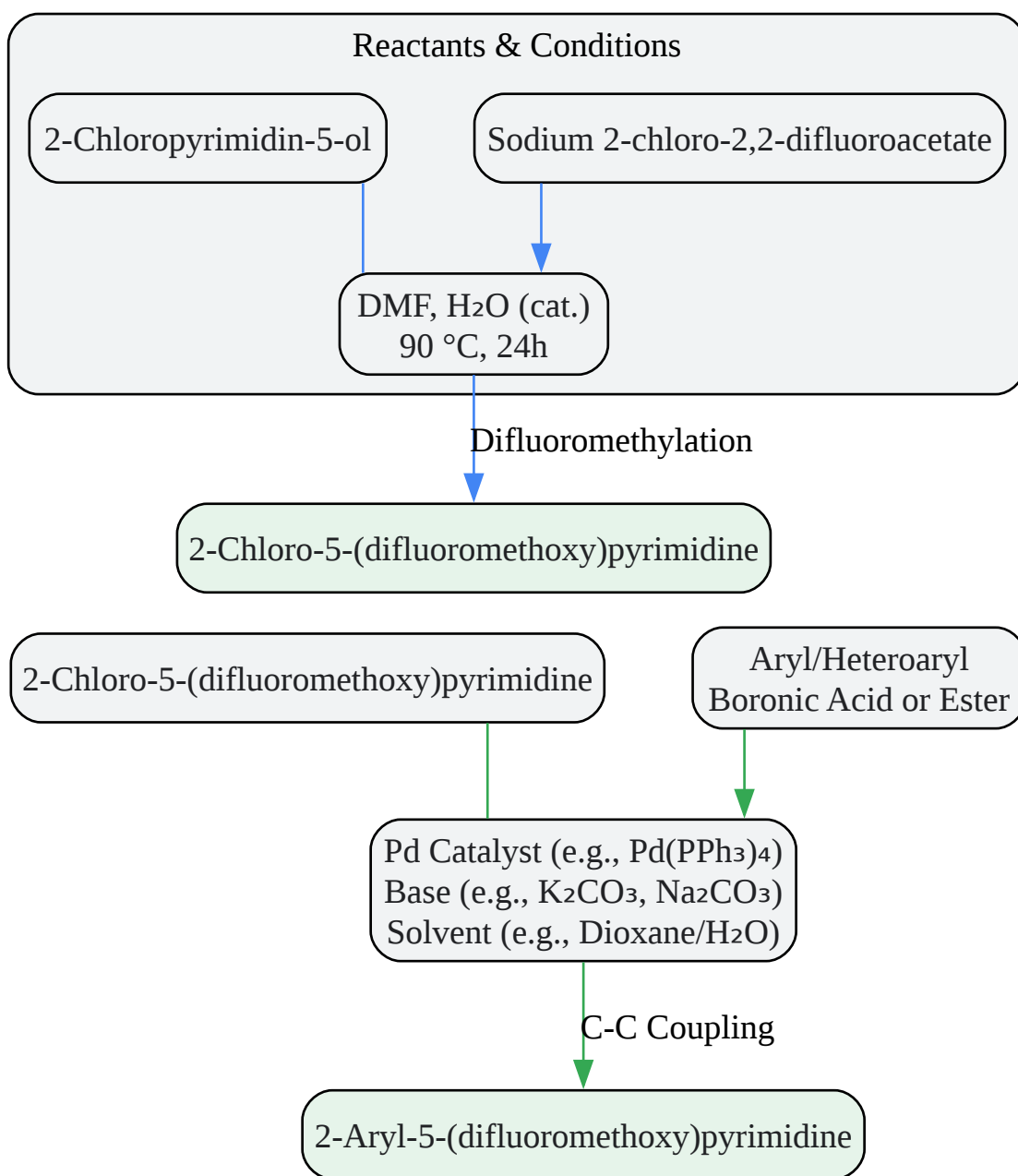
While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and MS data can be reliably predicted.

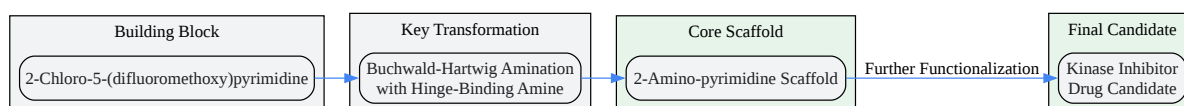
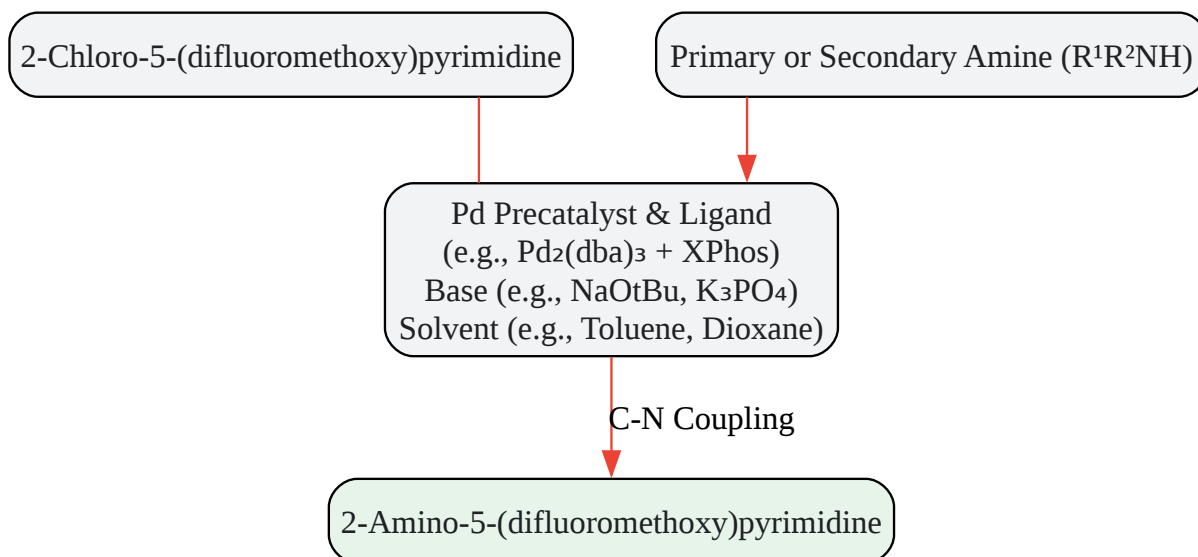
- ^1H NMR:
 - The two pyrimidine protons are expected to appear as singlets or narrowly split doublets in the aromatic region (δ 8.0-9.0 ppm).
 - The methoxy proton ($-\text{OCHF}_2$) will exhibit a characteristic triplet (t) around δ 6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms ($\text{JHF} \approx 70\text{-}75$ Hz).
- ^{13}C NMR:
 - The pyrimidine ring carbons will appear in the δ 140-160 ppm range.
 - The difluoromethoxy carbon ($-\text{OCF}_2\text{H}$) is expected to be a triplet (t) in the δ 110-120 ppm region due to one-bond coupling with the fluorine atoms (JCF).
- Mass Spectrometry:
 - LC/MS analysis is expected to show a protonated molecular ion $[\text{M}+\text{H}]^+$ at approximately 181.14, consistent with its molecular weight of 180.54 g/mol .

Synthesis of the Building Block

A robust and scalable synthesis of **2-Chloro-5-(difluoromethoxy)pyrimidine** has been reported. The causality behind this procedure lies in the nucleophilic attack of a phenoxide on a difluorocarbene precursor.

Synthetic Workflow





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